molecular formula C17H19NO4 B5541567 8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one

8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B5541567
M. Wt: 301.34 g/mol
InChI Key: AKKDFYOAHOQFEY-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-methylpiperidine.

    Acylation Reaction: The key step involves the acylation of 8-methoxy-2H-chromen-2-one with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.

    Automated Processes: Utilizing automated reactors and purification systems to streamline the production process.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted chromenones.

Scientific Research Applications

8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its effects on various biological pathways and its potential therapeutic applications.

    Chemical Biology: It is used as a probe to study the interactions of chromenones with biological targets.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Biological Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
  • 6-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
  • 5-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one

Uniqueness

8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

8-methoxy-3-(4-methylpiperidine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-6-8-18(9-7-11)16(19)13-10-12-4-3-5-14(21-2)15(12)22-17(13)20/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKDFYOAHOQFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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